

(6-Phenoxypyridin-3-yl)methanol: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: (6-Phenoxypyridin-3-yl)methanol

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(6-Phenoxypyridin-3-yl)methanol has emerged as a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its unique structural features, combining a pyridine ring with a phenoxy group, provide a versatile scaffold for developing therapeutic agents targeting a range of diseases, most notably cancer. This document outlines the applications of **(6-phenoxypyridin-3-yl)methanol**, detailing its role in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors and providing relevant experimental protocols and data.

Application in the Development of Anaplastic Lymphoma Kinase (ALK) Inhibitors

(6-Phenoxypyridin-3-yl)methanol is a crucial precursor for the synthesis of a novel class of diaminopyrimidine-based ALK inhibitors.[1] Aberrant ALK signaling, due to genetic alterations, is a known driver in several cancers, including anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[2][3][4] Inhibiting this kinase has proven to be an effective therapeutic strategy.[4][5]

The phenoxypyridine moiety of the molecule is particularly important for its interaction with the kinase domain. It can be further functionalized to enhance binding affinity and selectivity. For instance, derivatives of **(6-phenoxypyridin-3-yl)methanol** have been incorporated into complex molecular architectures to create potent ALK inhibitors with demonstrated in vivo antitumor activity.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of a lead ALK inhibitor, Compound 15, which utilizes a derivative of **(6-phenoxy pyridin-3-yl)methanol**.

Compound	Target Kinase	IC50 (nM)	Cell Line	Cell-Based Assay	IC50 (nM)
15	ALK	7	KARPAS-299	NPM-ALK Autophosphorylation	24
SU-DHL-1	NPM-ALK Autophosphorylation	33			

Data sourced from ACS Med Chem Lett. 2010, 1 (9), pp 493–498[1]

Experimental Protocols

Synthesis of (6-Phenoxy pyridin-3-yl)methanol

While specific literature on the direct synthesis of **(6-phenoxy pyridin-3-yl)methanol** is not readily available in the provided search results, a general synthetic route can be proposed based on established methods for the synthesis of similar arylated pyridin-3-yl methanol derivatives.[6]

Reaction Scheme:

A plausible synthetic route involves the reduction of a corresponding carboxylic acid or ester derivative, which in turn can be prepared via a cross-coupling reaction.

Step 1: Suzuki Coupling to form Methyl 6-phenoxy nicotinate

- To a solution of methyl 6-chloronicotinate (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added phenol (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

- The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
- Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford methyl 6-phenoxy nicotinate.

Step 2: Reduction to **(6-Phenoxypyridin-3-yl)methanol**

- Methyl 6-phenoxy nicotinate (1.0 eq) is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
- The solution is cooled to 0 °C, and a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 eq) is added portion-wise.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
- The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
- The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield **(6-phenoxypyridin-3-yl)methanol**.

General Protocol for ALK Enzyme Inhibition Assay

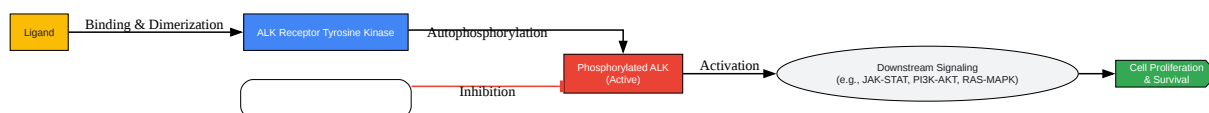
The following is a general protocol for assessing the inhibitory activity of compounds against the ALK enzyme.

- Reagents and Materials:
 - Recombinant ALK enzyme
 - ATP
 - Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
 - Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - Test compounds (dissolved in DMSO)
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Procedure:
 - A solution of the ALK enzyme is prepared in the assay buffer.
 - The test compound is serially diluted in DMSO and then further diluted in the assay buffer.
 - In a 384-well plate, the ALK enzyme solution is added to each well containing the diluted test compound.
 - The plate is incubated at room temperature for a specified period (e.g., 10-15 minutes).
 - The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
 - The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
 - The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions.
 - The luminescence signal is measured using a plate reader.

- IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

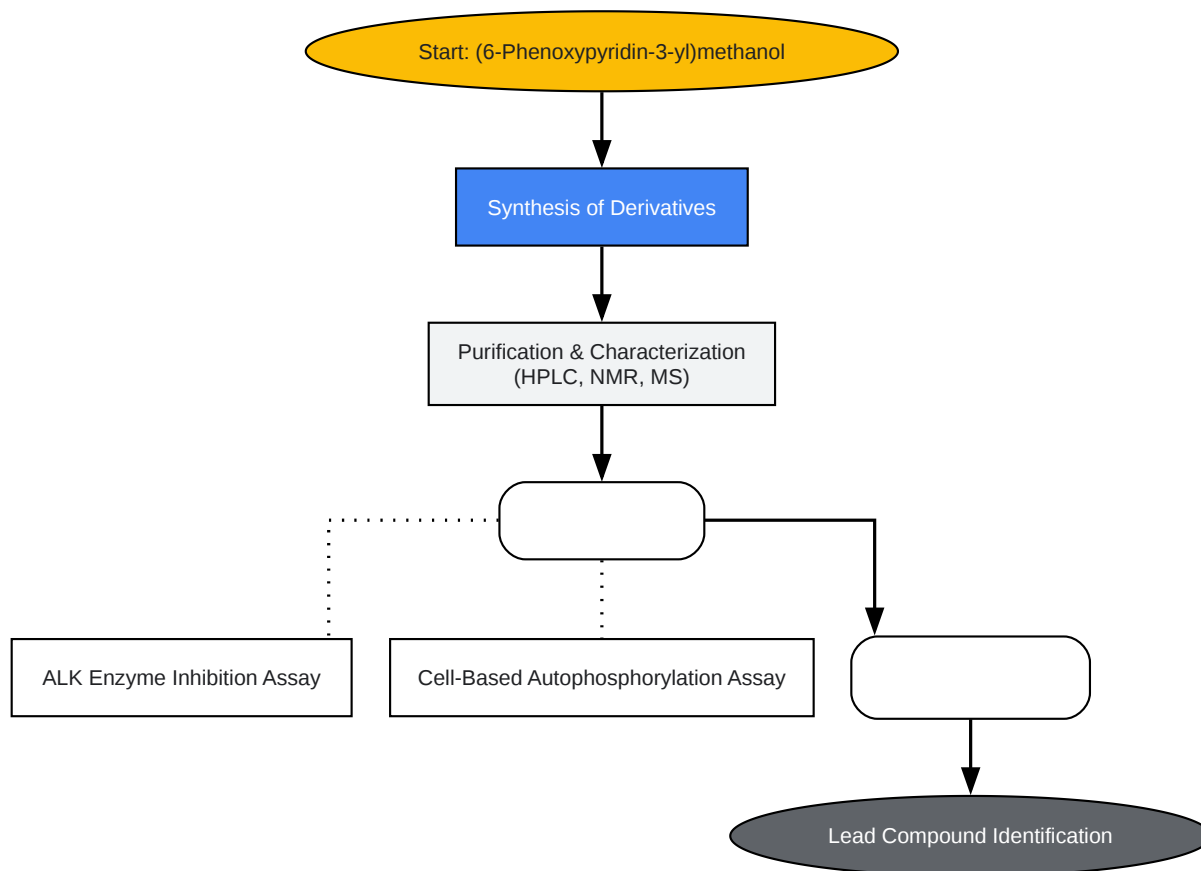
Signaling Pathway



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Caption: Activated ALK signaling pathway and point of inhibition.

Experimental Workflow



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Caption: Drug discovery workflow utilizing **(6-Phenoxypyridin-3-yl)methanol**.

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